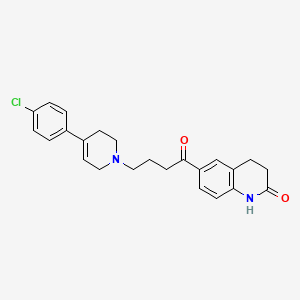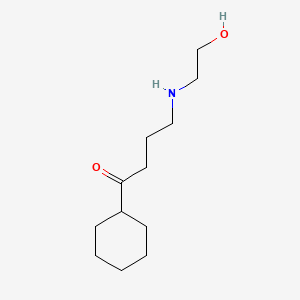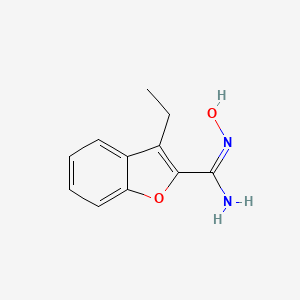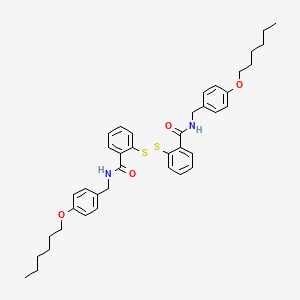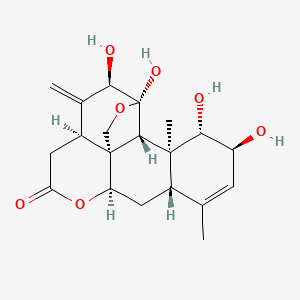
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are known for their versatility and are widely used in various industrial applications, including the production of polymers, adhesives, and coatings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves the reaction of an acrylate precursor with a hydroxypropyl derivative. One common method involves the esterification of acrylic acid with 2-hydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been shown to produce high yields of acrylate esters .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group readily participates in addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: The compound can undergo free-radical polymerization to form polymers with desirable properties for coatings and adhesives.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, especially under basic conditions.
Major Products
The major products formed from these reactions include polymers, alcohols, acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free-radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of a three-dimensional polymer network . This network provides mechanical strength and stability to the resulting material. The hydroxypropyl group enhances the hydrophilicity and biocompatibility of the polymer, making it suitable for biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl Acrylate: Similar in structure but lacks the additional functional groups present in the target compound.
2-Hydroxyethyl Methacrylate: Commonly used in dental materials and has similar polymerization properties.
4-Hydroxybutyl Acrylate: Another acrylate with a hydroxy group, used in various polymer applications.
Uniqueness
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its multiple functional groups, which provide a combination of hydrophilicity, reactivity, and the ability to form cross-linked networks. This makes it particularly valuable in applications requiring specific mechanical and chemical properties .
Propriétés
Numéro CAS |
94160-33-5 |
|---|---|
Formule moléculaire |
C21H36O9 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[2-(2-hydroxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C21H36O9/c1-7-20(23)29-17(5)11-26-14-19(28-9-15(3)22)13-25-10-16(4)27-12-18(6)30-21(24)8-2/h7-8,15-19,22H,1-2,9-14H2,3-6H3 |
Clé InChI |
PGVXYNCLNDQXPL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(COCC(C)OCC(C)OC(=O)C=C)COCC(C)OC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


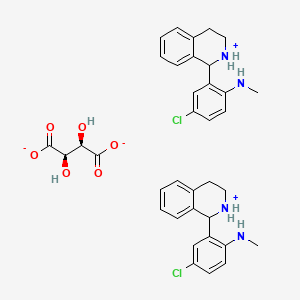
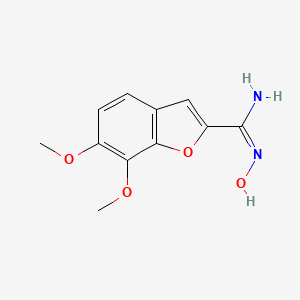
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

